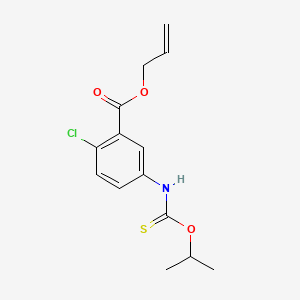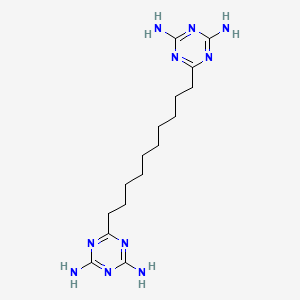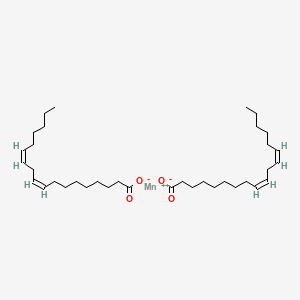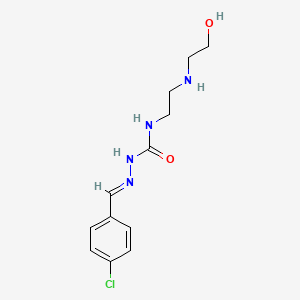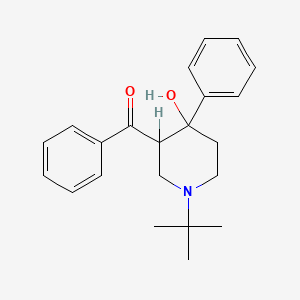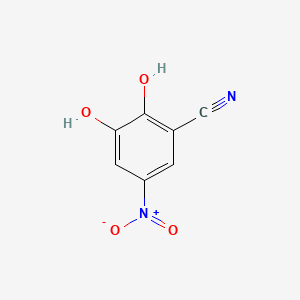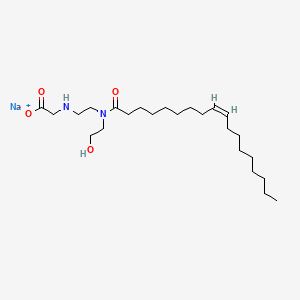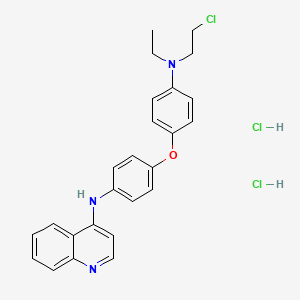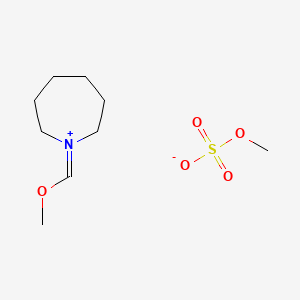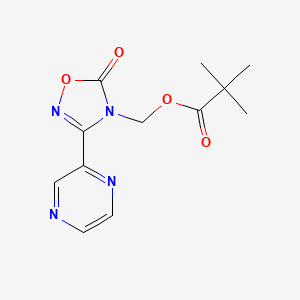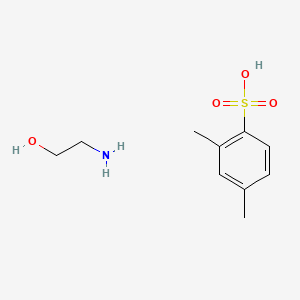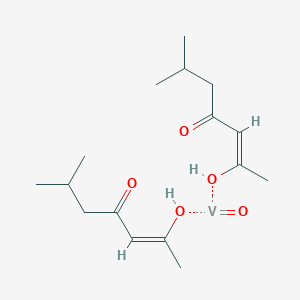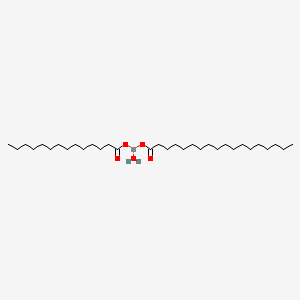
Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium is a complex organoaluminium compound with the molecular formula C32H64AlO5 This compound is characterized by the presence of both octadecanoate (stearate) and tetradecanoate (myristate) ligands coordinated to an aluminium center
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium can be synthesized through the reaction of aluminium alkoxides with fatty acids. The general reaction involves the following steps:
Preparation of Aluminium Alkoxide: Aluminium isopropoxide is commonly used as the starting material.
Reaction with Fatty Acids: The aluminium alkoxide is reacted with octadecanoic acid (stearic acid) and tetradecanoic acid (myristic acid) under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and corresponding fatty acid derivatives.
Substitution: Ligand exchange reactions can occur where the octadecanoate and tetradecanoate ligands are replaced by other carboxylates or alkoxides.
Hydrolysis: In the presence of water, the compound hydrolyzes to form aluminium hydroxide and free fatty acids.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under elevated temperatures.
Substitution: Carboxylic acids or alcohols in the presence of a catalyst.
Hydrolysis: Water or aqueous solutions under ambient conditions.
Major Products Formed
Oxidation: Aluminium oxides and fatty acid derivatives.
Substitution: New organoaluminium compounds with different ligands.
Hydrolysis: Aluminium hydroxide and free fatty acids.
Scientific Research Applications
Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a delivery agent for bioactive molecules.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of coatings, lubricants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium exerts its effects involves the interaction of the aluminium center with various molecular targets. The aluminium atom can coordinate with different functional groups, facilitating catalytic reactions or enhancing the stability of bioactive compounds. The fatty acid ligands play a role in modulating the solubility and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Aluminium Stearate: Contains only octadecanoate ligands.
Aluminium Myristate: Contains only tetradecanoate ligands.
Aluminium Isopropoxide: An aluminium alkoxide without fatty acid ligands.
Uniqueness
Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium is unique due to the presence of both octadecanoate and tetradecanoate ligands, which confer distinct chemical properties and potential applications. The combination of these ligands allows for a broader range of reactivity and functionality compared to compounds with only one type of ligand.
Properties
CAS No. |
94266-19-0 |
|---|---|
Molecular Formula |
C32H64AlO5 |
Molecular Weight |
555.8 g/mol |
InChI |
InChI=1S/C18H36O2.C14H28O2.Al.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;;/h2-17H2,1H3,(H,19,20);2-13H2,1H3,(H,15,16);;1H2/q;;+2;/p-2 |
InChI Key |
WCZLODCTPGJZLF-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCC.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


